molecular formula C10H6ClNO2 B1455344 3-Chloroquinoline-2-carboxylic acid CAS No. 1803567-61-4

3-Chloroquinoline-2-carboxylic acid

Cat. No. B1455344
CAS RN: 1803567-61-4
M. Wt: 207.61 g/mol
InChI Key: KFSYXJLUCGGLBK-UHFFFAOYSA-N
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Description

3-Chloroquinoline-2-carboxylic acid is a chemical compound with the empirical formula C10H6ClNO2 . It is a useful quinolinecarboxylic acid for quinoline chemistry .


Synthesis Analysis

The synthesis of 2-Chloro-7-fluoroquinoline-3-carbaldehydes, which are similar to this compound, was achieved by the application of Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .


Molecular Structure Analysis

The molecular weight of this compound is 207.61 . The SMILES string representation of its structure is OC(=O)c1cc2ccccc2nc1Cl .


Chemical Reactions Analysis

The thione nucleus made from 2-chloroquinoline-3-carbaldehyde and sodium sulphide as catalyst in DMF solvent with various substituted amine, leads to corresponding Schiff base intermediates .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point between 199-240 °C . Like other carboxylic acids, it is expected to exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

Chemistry and Synthesis

3-Chloroquinoline-2-carboxylic acid and its derivatives are vital in the field of heterocyclic chemistry due to their versatile applications in the synthesis of biologically active compounds and complex molecular architectures. The unique reactivity of this compound enables the construction of fused or binary heterocyclic systems, serving as key intermediates in the synthesis of various quinoline derivatives. For example, directed ortho-lithiation of chloroquinolines has been applied to synthesize 2,3-disubstituted quinolines, showcasing the compound's utility in facilitating functional group transformations and enhancing molecular diversity (Marsais, Godard, & Quéguiner, 2009). Additionally, the application of this compound in Passerini reactions highlights its role in green chemistry, enabling the synthesis of alkyne-2-chloroquinolines under mild conditions (Ramírez-López & Gámez-Montaño, 2019).

Biological Activity

Research has identified several this compound derivatives with promising antibacterial and antifungal properties. Studies reveal that certain diamide derivatives, synthesized via Ugi reaction from 3-chloroquinoline-2-carboxylic acids, exhibit moderate to good antibacterial and antifungal activities, indicating the potential of these compounds in therapeutic applications (Shiri et al., 2016). Furthermore, the structural modification of this compound derivatives has led to the discovery of compounds with significant anti-inflammatory, antibacterial, and antioxidant properties, underscoring the chemical's role in the development of new drugs with reduced side effects (Alam et al., 2011).

Material Science and Catalysis

In material science, the functionalization of nanoparticles with this compound derivatives has facilitated the creation of novel catalysts. For instance, Fe3O4 nanoparticles functionalized with derivatives have shown efficiency in catalyzing the synthesis of heterocyclic compounds, highlighting the material's utility in enhancing catalytic performance and reusability (Ghorbani‐Choghamarani & Azadi, 2015). This advancement opens avenues for greener and more sustainable chemical processes.

Antimicrobial Applications

The development of chitosan-chloroquinoline derivatives for biomedical applications exemplifies the integration of this compound in antimicrobial strategies. These derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents for biomedical use (Kumar, Dutta, & Koh, 2011).

Molecular Docking and Drug Design

The compound has also been a subject of computational and molecular docking studies to understand its interaction with biological targets. These studies have provided insights into the potential of this compound derivatives as antioxidant and anti-diabetic agents, underscoring the compound's versatility in drug design and discovery (Murugavel et al., 2017).

Mechanism of Action

While specific information on the mechanism of action of 3-Chloroquinoline-2-carboxylic acid is not available, quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .

Future Directions

While specific future directions for 3-Chloroquinoline-2-carboxylic acid are not available, 2-Chloroquinoline-3-carbaldehydes represent an extremely interesting class of organic compounds that can be exploited as precursors and building blocks for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .

properties

IUPAC Name

3-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSYXJLUCGGLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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